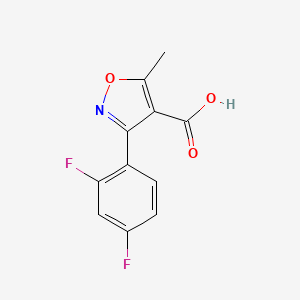

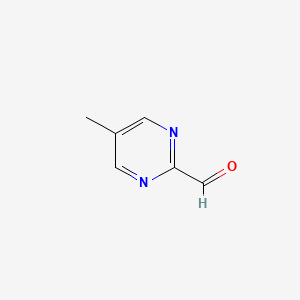

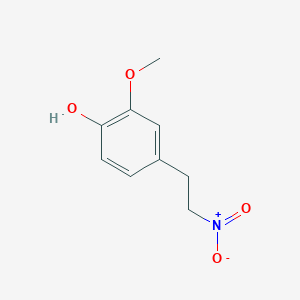

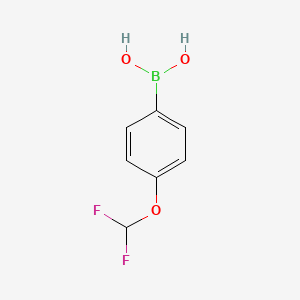

![molecular formula C11H12N2O2 B1322930 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one CAS No. 759452-96-5](/img/structure/B1322930.png)

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Overview

Description

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Building Blocks

- Synthesis Methods: 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one derivatives can be synthesized using various methods. For instance, a practical synthesis of a related compound, (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, was developed using an efficient two-step sequence from readily available materials, yielding a highly functionalized and potentially useful building block for pharmaceutical research (Bish et al., 2010).

- Innovative Synthesis Approaches: Ultrasonic irradiation has been used for an efficient one-pot synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitriles. This method offers high yields, short reaction times, and differs from classical heating methods (Ghahremanzadeh et al., 2014).

Chemical Structure and Analysis

- Structural Importance in Alkaloids: Spiro[indoline-3,4'-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities. A synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates has been developed, which involves a unique feature of efficiently capturing in situ generated spiroindoleninium intermediates (Liang et al., 2020).

- Crystallography and Molecular Structure: Studies on compounds like 5′′-Benzylidene-5-chloro-1′,1′′-dimethyl-4′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione provide insights into the structural conformation of these spiro-linked compounds, showcasing various spiro links and their configurations in crystal structures (Farag et al., 2013).

Biological Activity and

Biological Activity and Potential Applications

- Potential in Drug Discovery: A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized, showing significant promise in pharmacological and antitumor assays. These compounds have been identified as potent and selective inhibitors in various in vitro and in vivo assays, highlighting their potential in drug discovery (Li et al., 2013).

- Medicinal Chemistry Research: The spiro[chromane-2,4'-piperidine]-4(3H)-one is a crucial pharmacophore in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have been significant, with a focus on their biological relevances and potential as new biologically active substances (Ghatpande et al., 2020).

Catalysis and Reaction Mechanisms

- Role in Catalyzed Reactions: Spiro[indoline-3,4'-piperidine] plays a vital role in catalyzed reactions. An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, catalyzed by guanidinium hypoiodite, showcases the use of spiro[indoline-3,4'-piperidines] in moderate to excellent yields. This process also demonstrates the potential of chiral hypoiodite catalysts for asymmetric carbon-carbon bond-forming reactions (Sugimoto et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Mode of Action

It is suggested that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Based on the potential applications of similar compounds, it can be inferred that the compound may influence pathways related to glucose metabolism .

Result of Action

Similar compounds have been reported to reduce blood glucose levels, suggesting potential antihyperglycemic effects .

Biochemical Analysis

Biochemical Properties

1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing metabolic pathways. Additionally, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other enzymes and cofactors, thereby affecting overall metabolic processes .

Transport and Distribution

The transport and distribution of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that the compound can accumulate in the liver and kidneys, where it exerts its effects .

Properties

IUPAC Name |

spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEOTMXBXQPWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CN=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630440 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759452-96-5 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)